molecular formula C14H20N2O3 B13329733 trans-1-Cbz-4-amino-3-methoxypiperidine

trans-1-Cbz-4-amino-3-methoxypiperidine

Katalognummer: B13329733
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: OMPQDSCQQOWFJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-1-Cbz-4-amino-3-methoxypiperidine can be synthesized through organic synthesis methods. One common preparation method involves the reaction of aminoacetic ester with chloroformic acid ethyl ester under appropriate conditions, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: The industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: trans-1-Cbz-4-amino-3-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

trans-1-Cbz-4-amino-3-methoxypiperidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of trans-1-Cbz-4-amino-3-methoxypiperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

    trans-4-amino-3-methoxypiperidine: A similar compound with slight structural differences.

    benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate: Another related compound with a benzyl group attached.

Uniqueness: trans-1-Cbz-4-amino-3-methoxypiperidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its versatility as an intermediate in various synthetic processes makes it valuable in multiple research and industrial applications .

Eigenschaften

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

benzyl 4-amino-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,15H2,1H3

InChI-Schlüssel

OMPQDSCQQOWFJN-UHFFFAOYSA-N

Kanonische SMILES

COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.